An anterior pituitary hormone that stimulates the ADRENAL CORTEX and its production of CORTICOSTEROIDS. ACTH is a 39-amino acid polypeptide of which the N-terminal 24-amino acid segment is identical in all species and contains the adrenocorticotrophic activity. Upon further tissue-specific processing, ACTH can yield ALPHA-MSH and corticotrophin-like intermediate lobe peptide (CLIP).
Corticotropin
CAS No.: 9002-60-2
VCID: VC21367250
Molecular Formula: C207H308N56O58S
Molecular Weight: 4541 g/mol
* For research use only. Not for human or veterinary use.

Description |
Corticotropin, also known as adrenocorticotropic hormone (ACTH), is a polypeptide hormone produced by the anterior pituitary gland. It plays a crucial role in regulating the adrenal glands' activity, particularly in stimulating the secretion of glucocorticoid hormones such as cortisol and corticosterone . This hormone is a segment of the larger proopiomelanocortin (POMC) molecule, which is split into several biologically active peptides upon secretion . Function and RegulationThe primary function of corticotropin is to stimulate the adrenal cortex to produce and secrete glucocorticoids. This process is initiated when corticotropin-releasing hormone (CRH) from the hypothalamus stimulates the anterior pituitary to release ACTH . The glucocorticoids produced in response to ACTH have widespread effects on metabolism, immune response, and stress adaptation. Table 1: Key Functions of Corticotropin
Clinical SignificanceCorticotropin is used clinically in diagnostic tests, such as the corticotropin stimulation test, to assess adrenal function and diagnose conditions like adrenal insufficiency . It is also used therapeutically in certain cases of adrenal insufficiency. Table 2: Clinical Uses of Corticotropin
Research FindingsRecent studies have highlighted the importance of corticotropin in various physiological and pathological processes. For instance, the regulation of glucocorticoids by ACTH is crucial for maintaining homeostasis and responding to stress. Dysregulation of this system can lead to disorders such as Cushing's syndrome or Addison's disease. Table 3: Research Highlights
|
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 9002-60-2 | ||||||||||||||||||||||||
Product Name | Corticotropin | ||||||||||||||||||||||||
Molecular Formula | C207H308N56O58S | ||||||||||||||||||||||||
Molecular Weight | 4541 g/mol | ||||||||||||||||||||||||
IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C207H308N56O58S/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223)/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-/m0/s1 | ||||||||||||||||||||||||
Standard InChIKey | IDLFZVILOHSSID-OVLDLUHVSA-N | ||||||||||||||||||||||||
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | ||||||||||||||||||||||||
SMILES | CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | ||||||||||||||||||||||||
Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | ||||||||||||||||||||||||
Colorform | White powder | ||||||||||||||||||||||||
Sequence | SYSMEHFRWGKPVGKKRRPVKVYPNGAEDESAEAFPLEF | ||||||||||||||||||||||||
Shelf Life | Solutions are stable to heat. an aqueous solution buffered to pH 7.5 may be put in a boiling water bath for at least 120 min. In 0.10 molar HCl an 0.2% solution retains its biological potency when kept at 100 °C for 60 min, but in 0.10 molar NaOH the activity is lost within 30 min. At 60 °C at 0.2% solution at pH 10.8 maintains its potency for 60 min. In general the substance is more stable in acid solution. | ||||||||||||||||||||||||
Solubility | Appreciably soluble in 60 to 70% alcohol or acetone. Almost completely precipitated in 2.5% trichloroacetic acid soln. Also precipitated from dilute soln by 20% sulfosalicylic acid and by 5% lead acetate soln. Freely soluble in water. Partly precipitated at the isoelectric point (pH 4.65-4.80) |
||||||||||||||||||||||||
Synonyms | 1-39 ACTH ACTH ACTH (1-39) Adrenocorticotrophic Hormone Adrenocorticotropic Hormone Adrenocorticotropin Corticotrophin Corticotrophin (1-39) Corticotropin Corticotropin (1-39) Hormone, Adrenocorticotrophic Hormone, Adrenocorticotropic |
||||||||||||||||||||||||
Reference | 1: Rosinger ZJ, Jacobskind JS, De Guzman RM, Justice NJ, Zuloaga DG. Corrigendum to "A Sexually Dimorphic Distribution of Corticotropin-Releasing Factor Receptor 1 in the Paraventricular Hypothalamus" [Neuroscience 409 (2019) 195-203]. Neuroscience. 2020 Jan 7. pii: S0306-4522(19)30861-9. doi: 10.1016/j.neuroscience.2019.12.013. [Epub ahead of print] PubMed PMID: 31923402. 2: Kobayashi M, Matsubara N, Nakachi Y, Okazaki Y, Uchino M, Ikeuchi H, Song J, Kimura K, Yasuhara M, Babaya A, Yamano T, Ikeda M, Nishikawa H, Matsuda I, Hirota S, Tomita N. Hypermethylation of Corticotropin Releasing Hormone Receptor-2 Gene in Ulcerative Colitis Associated Colorectal Cancer. In Vivo. 2020 Jan-Feb;34(1):57-63. doi: 10.21873/invivo.11745. PubMed PMID: 31882463. 3: Ventura-Silva AP, Borges S, Sousa N, Rodrigues AJ, Pêgo JM. Amygdalar corticotropin-releasing factor mediates stress-induced anxiety. Brain Res. 2020 Feb 15;1729:146622. doi: 10.1016/j.brainres.2019.146622. Epub 2019 Dec 24. PubMed PMID: 31881185. 4: Jhang JF, Birder LA, Jiang YH, Hsu YH, Ho HC, Kuo HC. Dysregulation of bladder corticotropin-releasing hormone receptor in the pathogenesis of human interstitial cystitis/bladder pain syndrome. Sci Rep. 2019 Dec 16;9(1):19169. doi: 10.1038/s41598-019-55584-y. PubMed PMID: 31844086; PubMed Central PMCID: PMC6915757. 5: Sugawara T, Sawada D, Kaji I, Karaki SI, Kuwahara A. The effects of viable and non-viable Lactobacillus gasseri CP2305 cells on colonic ion transport and corticotropin releasing factor-induced diarrhea. Biomed Res. 2019;40(6):225-233. doi: 10.2220/biomedres.40.225. PubMed PMID: 31839666. 6: Andolina D, Di Segni M, Accoto A, Lo Iacono L, Borreca A, Ielpo D, Berretta N, Perlas E, Puglisi-Allegra S, Ventura R. Correction to: MicroRNA-34 Contributes to the Stress-related Behavior and Affects 5-HT Prefrontal/GABA Amygdalar System through Regulation of Corticotropin-releasing Factor Receptor 1. Mol Neurobiol. 2019 Dec 10. doi: 10.1007/s12035-019-01848-7. [Epub ahead of print] PubMed PMID: 31823196. 7: Heck AL, Thompson MK, Uht RM, Handa RJ. Sex-dependent mechanisms of glucocorticoid regulation of the mouse hypothalamic corticotropin-releasing hormone gene. Endocrinology. 2019 Nov 22. pii: bqz012. doi: 10.1210/endocr/bqz012. [Epub ahead of print] PubMed PMID: 31754709. 8: Hunter SF, Calkwood J, Kantor D. Optic neuritis: Both eyes improve after corticotropin. J Neurol Sci. 2019 Dec 15;407:116504. doi: 10.1016/j.jns.2019.116504. Epub 2019 Oct 31. PubMed PMID: 31753511. 9: Wang H, Tsukada T, Shimada H, Sakata-Haga H, Iida Y, Zhang S, Shoji H, Hatta T. Leukemia inhibitory factor induces corticotropin-releasing hormone in mouse trophoblast stem cells. Biochem Biophys Res Commun. 2020 Jan 29;522(1):81-87. doi: 10.1016/j.bbrc.2019.11.059. Epub 2019 Nov 15. PubMed PMID: 31740000. 10: Chen Y, Zhao Y, Luo DN, Zheng H, Li Y, Zhou SY. Electroacupuncture Regulates Disorders of Gut-Brain Interaction by Decreasing Corticotropin-Releasing Factor in a Rat Model of IBS. Gastroenterol Res Pract. 2019 Oct 13;2019:1759842. doi: 10.1155/2019/1759842. eCollection 2019. PubMed PMID: 31737064; PubMed Central PMCID: PMC6815621. | ||||||||||||||||||||||||
PubChem Compound | 16132265 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume